Nonanoic acid, sulfophenyl ester

Description

Contextualization of Aryl Sulfonyl Esters as Functional Molecules in Contemporary Chemical Research

Aryl sulfonyl esters are a well-established class of organic compounds characterized by a sulfonate group attached to an aryl ring and an ester linkage. These molecules are recognized for their versatile roles in modern chemical research. In synthetic organic chemistry, they are frequently employed as stable protecting groups for phenols and as effective leaving groups in nucleophilic substitution and cross-coupling reactions. epa.gov

Beyond their utility as synthetic intermediates, aryl sulfonyl esters possess significant biological properties. epa.gov This has led to their investigation in medicinal chemistry as potential therapeutic agents. For instance, certain aryl sulfonate esters have been explored as inhibitors for various enzymes, including penicillinase, highlighting their potential in developing new antimicrobial strategies. nih.gov Furthermore, the structural motif of aryl sulfonate esters has been incorporated into molecules designed to inhibit protein-protein interactions, a key area in the development of novel anticancer drugs. nih.gov The reactivity of the sulfonyl group also makes them suitable for use as chemical probes in chemical biology to study biological processes. chapman.edu

Academic Significance of Medium-Chain Fatty Acid Derivatives in Interfacial and Biological Phenomena

Nonanoic acid, also known as pelargonic acid, is a nine-carbon medium-chain fatty acid (MCFA). researchgate.net MCFAs and their derivatives are of considerable interest due to their distinct biological roles and interfacial properties. In biological systems, MCFAs are important energy sources and are metabolized differently from their long-chain counterparts. nih.gov They are involved in various signaling pathways and can influence cellular processes. researchgate.net

The amphiphilic nature of MCFA derivatives, possessing both a hydrophobic alkyl chain and a hydrophilic headgroup, makes them effective surfactants. lookchem.com This property is central to their application in areas requiring the manipulation of interfaces, such as in the formation of emulsions and microemulsions for drug delivery systems. scribd.com The study of their aggregation behavior and critical micelle concentration (CMC) is crucial for understanding how they can enhance the permeability of biological membranes and solubilize poorly water-soluble compounds. nih.gov Derivatives of nonanoic acid have also been investigated for their herbicidal and antimicrobial properties. researchgate.net

Overview of Current Research Trajectories for Nonanoic Acid, Sulfophenyl Ester and Structurally Related Analogs

The compound "this compound" combines the structural features of both aryl sulfonyl esters and medium-chain fatty acids. While specific, in-depth research on this particular molecule is still emerging, its structure suggests several potential research trajectories.

One promising area is its application as a cleavable surfactant . The ester linkage between the nonanoic acid tail and the sulfophenyl headgroup could be designed to be labile under specific conditions (e.g., changes in pH or enzymatic action). lookchem.commdpi.com This would allow for the controlled breakdown of the surfactant into its constituent parts, a desirable feature in applications such as responsive drug delivery, materials templating, and environmentally friendly detergents.

In the realm of chemical biology , this compound could be explored as a molecular probe. The nonanoic acid portion could facilitate interaction with or incorporation into lipid-rich environments like cell membranes, while the sulfophenyl ester group could act as a reactive handle or a reporting element. Analogs of this compound could be synthesized to target specific enzymes, such as lipases or esterases, where the fatty acid chain provides binding affinity and the sulfophenyl ester acts as a substrate or an inhibitor. researchgate.netmdpi.com

In materials science , the self-assembly properties of these molecules are of interest. thegoodscentscompany.com Similar to other amphiphilic molecules, they could form micelles, vesicles, or other ordered structures in solution. Furthermore, the sulfophenyl group could be functionalized to allow for polymerization, making this compound a potential functional monomer for the creation of new polymers with tailored interfacial properties for use in coatings, adhesives, or other advanced materials. mdpi.comfda.gov

Research into structurally related analogs, such as other fatty acid sulfophenyl esters with varying chain lengths or substitutions on the phenyl ring, would be crucial to establish structure-activity relationships. This would enable the fine-tuning of properties like solubility, critical micelle concentration, and biological activity for specific applications.

Chemical Compound Information

| Compound Name |

| This compound |

| Nonanoic acid |

| Pelargonic acid |

| Aryl sulfonyl ester |

| Penicillinase |

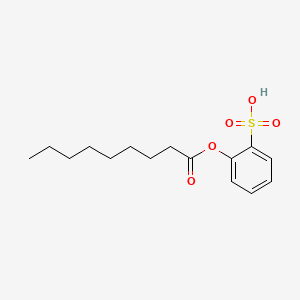

Structure

3D Structure

Properties

CAS No. |

171550-57-5 |

|---|---|

Molecular Formula |

C15H22O5S |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-nonanoyloxybenzenesulfonic acid |

InChI |

InChI=1S/C15H22O5S/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19/h8-11H,2-7,12H2,1H3,(H,17,18,19) |

InChI Key |

LTALJGSZILUUQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways

Advanced Synthetic Routes for Aryl Carboxylate Esters, Including Sulfophenyl Esters

The direct synthesis of aryl esters from carboxylic acids and phenols is significantly more challenging than the typical Fischer esterification used for alkyl esters. rsc.org This difficulty is due to phenols being much less nucleophilic than alcohols. rsc.org To address this, several advanced synthetic strategies have been developed. One effective, metal-free approach involves the reaction of carboxylic acids with diaryliodonium salts, which produces aryl esters in high yields and with short reaction times. acs.orgacs.org This method is compatible with a variety of functional groups and can be used to synthesize highly sterically hindered esters that are not accessible through other protocols. acs.orgacs.org

Another innovative, green esterification method facilitates the direct synthesis of aryl esters from carboxylic acids using triarylphosphites and N-iodosuccinimide under neutral conditions. rsc.orgrsc.org This process accommodates a wide range of both aromatic and aliphatic carboxylic acids, yielding the desired aryl esters in good to high yields, ranging from 42% to 99%. rsc.orgrsc.org

Esterification is a reversible reaction, and the same principles that govern the formation of esters also apply to their cleavage through hydrolysis, which is the reverse process. chemistrysteps.comlibretexts.org Acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity and allows for nucleophilic attack by an alcohol. youtube.comchemguide.co.uk The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. chemguide.co.uk

Acidolysis and alcoholysis are forms of transesterification where an existing ester reacts with a carboxylic acid (acidolysis) or an alcohol (alcoholysis) to form a new ester. libretexts.orgorganic-chemistry.org These reactions are also typically acid-catalyzed. For instance, silica (B1680970) chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids with alcohols, as well as for transesterification via both alcoholysis and acidolysis. organic-chemistry.org In the context of synthesizing a sulfophenyl ester, alcoholysis would involve reacting a simpler ester of nonanoic acid (e.g., methyl nonanoate) with a substituted phenol (B47542) in the presence of a catalyst. The mechanism follows a similar path of nucleophilic acyl substitution.

Various catalytic systems have been investigated for the esterification of nonanoic acid. Studies on the reaction of nonanoic acid with 2-ethylhexanol have utilized both homogeneous catalysts like sulfuric acid (H₂SO₄) and heterogeneous catalysts such as Amberlite IR120. researchgate.net Both types of catalysts have been found to have similar activation energies for this reaction. researchgate.net

Research has also explored the effectiveness of simple zinc(II) salts as homogeneous catalysts for the esterification of fatty acids like nonanoic acid. researchgate.net The catalytic activity is dependent on the nature of the counterion, with salts having poorly coordinating anions (like perchlorate (B79767) and triflate) or basic Brønsted anions (like oxide and carbonate) being the most effective. researchgate.net

Table 1: Zinc(II) Catalysts in Fatty Acid Esterification

| Catalyst | Counterion Type | Effectiveness |

|---|---|---|

| Zn(ClO₄)₂ | Poorly Coordinating Anion | High |

| Zn(TfO)₂ | Poorly Coordinating Anion | High |

| ZnO | Basic Brønsted Anion | High |

| Zn(OAc)₂ | Basic Brønsted Anion | High |

| ZnCO₃ | Basic Brønsted Anion | High |

This table is based on findings related to the esterification of fatty acids using simple zinc(II) salts. researchgate.net

More advanced solid acid catalysts have also been developed. An amorphous SiO₂-ZrO₂ catalyst demonstrates high activity in the esterification of free fatty acids. nih.gov Additionally, a porous high molecular weight catalyst, phenolsulfonic acid–formaldehyde resin (PAFR), has been shown to effectively promote esterification, even without the need to remove water byproducts. riken.jp

Derivatization Strategies for Structural Modification and Analog Synthesis

Derivatization of nonanoic acid allows for the creation of a wide range of analogs with modified properties. A key strategy involves introducing branches to the carbon chain. For example, seven different methyl-branched nonanoic acid derivatives have been synthesized by varying the position of the methyl group from carbon 2 to 8. researchgate.net The synthesis of 8-methylnonanoic acid, for instance, was achieved through the reaction of 5-bromovaleric acid with methylmagnesium chloride and a Grignard reagent derived from 1-bromo-3-methylbutane, using a lithium cuprate (B13416276) catalyst. researchgate.net

Table 2: Synthesized Methyl-Branched Nonanoic Acid Analogs

| Compound Name | Position of Methyl Group |

|---|---|

| 2-Methylnonanoic acid | 2 |

| 3-Methylnonanoic acid | 3 |

| 4-Methylnonanoic acid | 4 |

| 5-Methylnonanoic acid | 5 |

| 6-Methylnonanoic acid | 6 |

| 7-Methylnonanoic acid | 7 |

This table lists the synthesized analogs of nonanoic acid as described in the literature. researchgate.net

Another derivatization strategy is isotopic labeling. For example, [9-¹⁴C]nonanoic acid has been synthesized by displacing ethyl 8-iodooctanoate with a [¹⁴C]methyl group using a 2-thienyl(¹⁴CH₃)(cyano)cuprate intermediate. nih.gov This method allows for the introduction of a radioactive label for metabolic or mechanistic studies. nih.gov Furthermore, nonanoic acid can be converted into other functional groups, such as amides. The derivative 4-nonanoylmorpholine is a known ingredient in some pepper sprays, illustrating how structural modification leads to vastly different applications. wikipedia.org

Mechanistic Investigations in Biological and Biochemical Systems

Interactions with Lipid Bilayers and Biological Membranes: Biophysical Studies

The interaction of fatty acids with lipid bilayers is a crucial aspect of their biological activity. While specific studies on the sulfophenyl ester of nonanoic acid are not available, research on nonanoic acid provides a foundational understanding of how such molecules may interact with cell membranes.

The molecular structure of a compound dictates its affinity for the lipid bilayer interface. For fatty acids like nonanoic acid, the presence of a charged head group and an uncharged acyl chain influences how they embed within the membrane. rsc.org The protonation state of the carboxylic acid headgroup is critical; deprotonated fatty acids can increase lipid bilayer elasticity by adsorbing at the bilayer/solution interface. rsc.org This interaction is stabilized by hydrogen bonds between the hydroxyl groups of the molecule and the phosphate (B84403) and carbonyl groups of the lipid headgroups. mdpi.com The affinity and depth of penetration into the bilayer are directly related, with deeper permeation indicating a higher affinity. mdpi.com

Modulation of Microbial Processes: Antifungal and Antibacterial Perspectives

Nonanoic acid and its derivatives have demonstrated significant antimicrobial properties, affecting various microbial processes.

Nonanoic acid has been identified as a potent inhibitor of fungal growth. nih.govresearchgate.net It is effective against various fungal pathogens, including those affecting plants and causing human diseases. nih.govresearchgate.netgoogle.comgoogle.com For instance, it inhibits spore germination and mycelial growth in cacao pathogens Crinipellis perniciosa and Moniliophthora roreri. researchgate.net Studies have also shown that derivatives of methyl-branched nonanoic acid are effective against a range of pathogens, including Candida spp. researchgate.net Furthermore, essential oils containing compounds like nonanoic acid have been shown to possess antibiofilm and anti-adhesive properties against foodborne pathogens such as Salmonella. nih.gov Plant extracts containing these types of compounds have also demonstrated significant anti-biofilm activity against Bacillus and Staphylococcus species. nih.gov

Biotransformation and Hydrolytic Pathways in Environmental and Biological Milieux

The fate of nonanoic acid and its esters in biological and environmental systems is an important area of study, particularly concerning their conversion into other valuable compounds.

Research has demonstrated that nonanoic acid and its esters can be biotransformed into azelaic acid, a dicarboxylic acid with various industrial applications. researchgate.netmorressier.com The yeast Candida tropicalis can be used as a whole-cell biocatalyst for this conversion. researchgate.netmorressier.com The process involves the initial cleavage of esters, such as ethyl nonanoate (B1231133), to nonanoic acid, which is then converted to azelaic acid. researchgate.netmorressier.com This biotransformation can achieve high molar yields, offering a sustainable alternative to chemical synthesis methods. researchgate.netmorressier.com Further research has explored the synthesis of other valuable C9 monomers, like 9-aminononanoic acid (a precursor for Nylon-9), from derivatives of nonanoic acid. researchgate.net The esterification of nonanoic acid is another important pathway, producing esters used as solvents and lubricants. researchgate.net

Hydrolysis Kinetics and Product Characterization

These compounds are classified as "readily biodegradable," indicating they are efficiently broken down by microorganisms. kao.com Standardized tests, such as those outlined by the OECD (e.g., OECD 301 series), are used to make this determination. fao.org A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of theoretical carbon dioxide production) within a 10-day window of a 28-day test period. fao.org This rapid degradation suggests that the ester bond in Nonanoic acid, sulfophenyl ester is susceptible to enzymatic cleavage by hydrolases, such as esterases, which are widespread in microbial populations. researchgate.net

The primary products of this hydrolysis are the result of the cleavage of the ester linkage. This reaction yields two main molecules as characterized in the table below.

| Reactant | Hydrolysis Products |

| This compound | Nonanoic acid |

| 4-Hydroxyphenylsulfonate |

This table outlines the primary molecules formed upon the initial hydrolytic cleavage of this compound in a biological context.

The hydrolysis reaction breaks the ester bond, releasing the fatty acid, nonanoic acid, and the sulfonated aromatic ring, 4-hydroxyphenylsulfonate. This initial breakdown is a key detoxification step, as it dismantles the parent molecule into smaller, more readily metabolized components.

Biochemical Fate and Generation of Parent Fatty Acid Metabolites

Following the initial hydrolysis, the resulting products, nonanoic acid and 4-hydroxyphenylsulfonate, enter distinct metabolic pathways. The biochemical fate of this compound is therefore determined by the further degradation of these primary metabolites.

Nonanoic acid , the parent fatty acid metabolite, is a naturally occurring medium-chain fatty acid. As such, it is readily metabolized by most organisms through the well-established beta-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. The complete metabolism of nonanoic acid ultimately results in carbon dioxide and water.

The other hydrolysis product, 4-hydroxyphenylsulfonate , is also subject to further microbial degradation. The breakdown of such sulfonated aromatic compounds typically involves initial enzymatic attack on the aromatic ring, often leading to ring cleavage. The sulfonate group is also eventually mineralized. Safety assessments of related alkanoyloxybenzene sulfonate compounds indicate that both the parent molecule and the 4-hydroxyphenylsulfonate byproduct are efficiently removed in wastewater treatment plants, underscoring their susceptibility to microbial degradation. kao.com The complete mineralization of both hydrolysis products signifies the ultimate biodegradation of the parent compound, this compound.

Applications As Research Probes and in Advanced Material Design

Utilization in Biochemical Assays and Cellular System Studies

While direct and extensive research on the specific use of Nonanoic acid, sulfophenyl ester as a primary probe in biochemical assays or cellular studies is not widely documented in publicly available literature, its fundamental properties as a surfactant suggest potential applications. Surfactants are crucial in biochemical and cell biology research for their ability to solubilize membranes, denature proteins, and control the aggregation of molecules.

Development of Amphiphilic Architectures for Controlled Delivery Systems

The development of sophisticated drug delivery systems is a cornerstone of modern pharmaceutical research. Amphiphilic molecules are central to these systems as they can self-assemble into various structures, such as micelles and vesicles, which can encapsulate and transport therapeutic agents.

The structure of this compound, with its distinct hydrophobic tail and hydrophilic head, is archetypal of an amphiphile. This characteristic suggests its potential as a building block for creating such delivery vehicles. The nonanoic acid tail could form the hydrophobic core of a micelle, capable of carrying poorly water-soluble drugs, while the sulfophenyl ester head would form the hydrophilic corona, ensuring dispersibility in aqueous environments.

Although specific studies focusing solely on this compound for this purpose are limited, the broader class of fatty acid-based surfactants is extensively investigated for drug delivery applications. The principles governing the self-assembly of these molecules are well-established and would apply to this compound.

Role in the Design of Specialized Surfactants for Scientific and Industrial Research

The primary and most well-documented application of the sodium salt of this compound (NOBS) is in the formulation of laundry detergents as a bleach activator. wikipedia.org In this industrial context, it serves as a specialized surfactant that reacts with a source of hydrogen peroxide, such as sodium percarbonate, to generate peroxynonanoic acid in situ. Peroxynonanoic acid is a more potent bleaching agent at lower temperatures than hydrogen peroxide alone. wikipedia.org

This application itself is a prime example of designing a specialized surfactant for a specific research and industrial need. The research and development efforts by companies like Procter & Gamble led to the synthesis of NOBS to overcome the limitations of other bleach activators, such as tetraacetylethylenediamine (B84025) (TAED), particularly in terms of solubility and effectiveness in cold water. wikipedia.org

Analytical Characterization Techniques in Research

Spectroscopic and Chromatographic Methodologies for Qualitative and Quantitative Analysis

The identification and quantification of Nonanoic acid, sulfophenyl ester are primarily achieved through a combination of chromatographic separation and spectroscopic detection. These methods offer high sensitivity and specificity, which are crucial for detailed chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) in Chemical Profiling and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as esters. wikipedia.orgscioninstruments.com It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. metwarebio.com For this compound, GC-MS would be employed to separate it from a complex mixture and then provide a unique mass spectrum that serves as a molecular fingerprint. snscourseware.org

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. snscourseware.org The separation of components is based on their differential partitioning between a stationary phase coated on the column and a mobile gas phase. wikipedia.org Less volatile or more polar compounds generally exhibit longer retention times. Once the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). scioninstruments.com This high-energy process fragments the molecule in a reproducible manner.

The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation would likely involve the cleavage of the ester bond, generating fragments corresponding to the nonanoyl group and the sulfophenyl group. This detailed fragmentation data is critical for unambiguous identification, especially when compared against spectral libraries. nih.gov GC-MS is not only used for identification but also for quantification, particularly when using techniques like multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. chromatographyonline.com

Table 1: Predicted GC-MS Data for this compound

| Retention Time (min) | Key Mass Fragments (m/z) | Probable Fragment Identity |

|---|---|---|

| 18.5 | 314 | [M]+ Molecular Ion |

| 157 | [C9H17O]+ Nonanoyl cation | |

| 157 | [C6H5O4S]+ Sulfophenoxy cation | |

| 129 | [C8H17]+ Octyl cation | |

| 79 | [SO3H]+ Sulfonic acid fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. researchgate.net It provides precise information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of connectivity and stereochemistry. libretexts.org Both ¹H NMR and ¹³C NMR are vital for characterizing this compound. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. youtube.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. libretexts.org Spin-spin coupling patterns reveal the number of neighboring protons, which helps to piece together the molecular fragments. youtube.com For this compound, one would expect to see distinct signals for the aromatic protons on the sulfophenyl ring, the α-protons on the carbonyl group, and the various methylene (B1212753) and methyl protons of the nonanoic acid chain. orgchemboulder.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. youtube.com Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sapub.org For this compound, characteristic signals would include the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the fatty acid chain. researchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further establish the connectivity between protons and carbons, providing definitive structural confirmation. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|

| ¹H (Aromatic) | 7.2-8.0 | Multiplets (AA'BB' system) |

| ¹H (α-CH₂) | 2.5-2.7 | Triplet |

| ¹H (β-CH₂) | 1.6-1.8 | Multiplet |

| ¹H (Aliphatic chain CH₂) | 1.2-1.4 | Multiplet |

| ¹H (Terminal CH₃) | 0.8-1.0 | Triplet |

| ¹³C (C=O) | 170-175 | Quaternary Carbon (Ester) |

| ¹³C (Aromatic C-S) | 145-150 | Quaternary Carbon |

| ¹³C (Aromatic C-O) | 148-152 | Quaternary Carbon |

| ¹³C (Aromatic C-H) | 120-135 | Methine Carbons |

| ¹³C (α-CH₂) | 34-36 | Methylene Carbon |

| ¹³C (Aliphatic chain CH₂) | 22-32 | Methylene Carbons |

| ¹³C (Terminal CH₃) | 13-15 | Methyl Carbon |

Advanced Separation Techniques for Compound Isolation and Purification

The synthesis of this compound, or its extraction from natural sources, often results in a mixture containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to obtain the compound in a highly pure form for subsequent analysis and application.

Commonly, the crude product is first subjected to a liquid-liquid extraction to remove water-soluble impurities. researchgate.net For instance, after a synthesis reaction, the mixture can be neutralized and then extracted with an organic solvent. scienceready.com.au

For high-purity isolation, column chromatography is a widely used and effective technique. sapub.org This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel or alumina) while being carried through the column by a liquid mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. Given the ester and sulfonate functionalities, this compound possesses moderate polarity, allowing for its separation from both less polar by-products and more polar starting materials like the corresponding carboxylic acid or sulfonic acid. numberanalytics.com

For particularly challenging separations or for obtaining analytical-grade purity, High-Performance Liquid Chromatography (HPLC), especially in its preparative mode, can be employed. This technique uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times compared to traditional column chromatography. sielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like water and acetonitrile), would be a suitable method for purifying this compound. sielc.com

Distillation can also be considered if the compound is thermally stable and has a significantly different boiling point from the impurities. scienceready.com.au However, given the relatively high molecular weight and potential for thermal degradation of the sulfonate group, chromatographic methods are generally preferred for the purification of high-boiling esters. google.com

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Structural Modulations with Biological Activity and Functional Outcomes

A thorough review of available scientific data reveals a gap in the understanding of the structure-activity relationship of nonanoic acid, sulfophenyl ester. Research that systematically alters the chemical structure of this compound—for instance, by modifying the length of the nonanoic acid chain, altering the substitution pattern of the sulfonate group on the phenyl ring, or changing the nature of the ester linkage—and then measures the resulting changes in biological activity is not currently available. Consequently, no data tables correlating specific structural features with functional outcomes can be compiled at this time.

Computational Modeling and Prediction of Molecular Interactions with Biological Targets

Similarly, the scientific community has not yet published computational studies, such as molecular docking or simulations, focused on this compound. Such research would be instrumental in predicting how the compound might bind to specific biological targets, like enzymes or receptors, and in elucidating the key molecular interactions that drive its potential effects. The absence of this computational work means that the molecular design principles for optimizing the activity of this compound are yet to be determined.

Further research is necessary to build a foundational understanding of the structure-activity relationship and molecular design principles of this compound. Such studies would be invaluable in uncovering its potential applications and in guiding the development of novel compounds with tailored functional properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Mechanistic Pathways in Interfacial Chemistry

The amphiphilic nature of nonanoic acid, sulfophenyl ester, with its nonpolar fatty acid tail and polar sulfophenyl head, makes it a compelling subject for studies in interfacial chemistry. The sulfonate group (-SO3H) is a strong electrolyte, ensuring significant water solubility and a high degree of ionization, which are critical for its behavior at interfaces. acs.org Future research is poised to delve into the intricate mechanisms governing its adsorption and activity at various interfaces, such as air-water and oil-water.

The hydrolysis of sulfonate esters, a key reaction influencing their stability and function, is known to proceed through different mechanistic pathways, including stepwise (addition-elimination) and concerted (SN2-like) routes. nih.govresearchgate.net The specific pathway is often dependent on the nature of the leaving group and the reaction conditions. For aryl sulfonates, the hydrolysis mechanism can be complex, with evidence suggesting a potential shift from a stepwise to a concerted mechanism depending on the pKa of the phenolic leaving group. researchgate.net Detailed computational and experimental studies on this compound will be crucial to elucidate its specific hydrolysis kinetics and transition states at interfaces. Understanding these mechanisms is fundamental to predicting its behavior and designing applications in areas like emulsion stabilization, detergency, and enhanced oil recovery. mdpi.comnih.gov

The interaction of the sulfonate group with different cations and its influence on the packing and arrangement of the molecules at an interface are also critical areas for future investigation. The interfacial tension of sulfonate-based surfactants is significantly influenced by factors like salinity and the presence of divalent ions. ccsenet.org Research into how the nonanoic acid chain length and the position of the sulfonate group on the phenyl ring affect these interactions will provide valuable insights into its performance as a surfactant. mdpi.com Advanced techniques like spinning drop tensiometry can be employed to study the interfacial tensions between this compound solutions and various oils, providing data to model its interfacial behavior. nih.gov

Integration into Nanotechnology and Advanced Bio-nanomaterial Research

The unique properties of this compound make it a promising candidate for integration into the fields of nanotechnology and bio-nanomaterials. Fatty acids are already widely used to functionalize the surface of nanoparticles, preventing agglomeration and enhancing their stability and dispersibility in various media. mdpi.commdpi.com The introduction of a sulfophenyl ester group could impart novel functionalities to these nanoparticles.

For instance, nonanoic acid-functionalized nanoparticles could be designed for targeted drug delivery. The fatty acid chain can facilitate interaction with cell membranes, while the sulfonate group could enhance aqueous solubility and provide sites for further conjugation with therapeutic agents or targeting ligands. google.com Research could explore the synthesis of various metallic and metal oxide nanoparticles (e.g., ZnO, AgNPs) capped with this compound and characterize their structural, morphological, and functional properties. mdpi.commdpi.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) would be instrumental in these characterizations. mdpi.com

Furthermore, the compound could be used in the fabrication of functional lipidic cubic-phase biomaterials. These self-assembled nanostructures have applications as biocompatible delivery systems. researchgate.net The incorporation of this compound into these structures could create pH-sensitive materials, offering new possibilities for oral and topical drug delivery. researchgate.net The development of bio-nanomaterials often involves understanding the intricate binding of molecules to material surfaces. Isotopic labeling studies, for example using ¹⁷O NMR, could provide detailed insights into the coordination mode of the ester and its reactivity at the surface of nanoparticles. nih.gov

Sustainable Synthesis and Biocatalytic Approaches for Ester Production

The increasing demand for environmentally friendly chemical processes is driving research into sustainable methods for ester production. patsnap.com Traditional chemical synthesis often involves harsh conditions and the use of hazardous catalysts. researchgate.net Future research on this compound will undoubtedly focus on developing green and efficient synthesis routes.

Biocatalysis, particularly using lipases, presents a highly promising alternative. Lipases can catalyze esterification reactions under mild conditions with high specificity, reducing by-product formation and energy consumption. scielo.brnih.gov The enzymatic synthesis of various esters, including those from fatty acids and phenolic compounds, has been successfully demonstrated. nih.govnih.gov Lipases like Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, have shown great versatility in catalyzing the esterification of a wide range of substrates. nih.gov

Future studies will likely focus on optimizing the lipase-catalyzed synthesis of this compound. This will involve screening different lipases for their catalytic activity and stability, as well as optimizing reaction parameters such as temperature, substrate molar ratio, and the use of solvent-free systems or green solvents. nih.govnih.gov The table below summarizes key parameters and findings from related biocatalytic esterification studies.

| Parameter | Finding/Observation | Reference(s) |

| Enzyme | Lipase B from Candida antarctica (CALB) is a versatile catalyst for the esterification of phenolic compounds. | nih.gov |

| Reaction Medium | Solvent-free systems or the use of green solvents like 2-methyl-2-butanol (B152257) can enhance sustainability and improve reaction rates. | nih.govacs.org |

| Substrate | The reactivity of phenols in esterification is lower than that of aliphatic alcohols, often requiring activated acid derivatives or optimized catalytic conditions. | youtube.com |

| Water Activity | Controlling water content is crucial in lipase-catalyzed esterification to shift the equilibrium towards synthesis rather than hydrolysis. | researchgate.net |

| Catalyst Support | Immobilization of lipases can enhance their stability and allow for easier recovery and reuse, improving the economic feasibility of the process. | nih.gov |

The direct esterification of phenols can be challenging, but methods using strong acid catalysts or acid anhydrides to drive the reaction have been developed. google.com However, biocatalytic routes are generally preferred for their environmental benefits. Research into the chemo-enzymatic synthesis, combining chemical and biological steps, could also offer efficient pathways to produce this compound. google.com

Q & A

Q. What are the standard synthetic routes for preparing nonanoic acid sulfophenyl ester, and how can reaction efficiency be optimized?

Nonanoic acid sulfophenyl ester is synthesized via esterification, typically involving sulfophenyl alcohol and nonanoic acid under acidic catalysis. Key parameters include temperature control (60–80°C), use of dehydrating agents (e.g., sulfuric acid), and molar ratios of reactants (1:1.2 acid-to-alcohol ratio to drive equilibrium). Purity is enhanced via vacuum distillation or column chromatography . Optimization requires monitoring reaction progress via FTIR (C=O ester peak at ~1740 cm⁻¹) or NMR (disappearance of carboxylic proton at δ 10–12 ppm).

Q. How can nonanoic acid esters be reliably identified in complex mixtures using spectroscopic methods?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile esters (e.g., methyl nonanoate), with fragmentation patterns showing characteristic m/z peaks (e.g., m/z 74 for McLafferty rearrangement in esters) . For non-volatile derivatives like sulfophenyl esters, ¹H NMR is critical: look for ester carbonyl signals (δ 170–175 ppm in ¹³C NMR) and aromatic protons (δ 7–8 ppm for sulfophenyl groups) .

Q. What are the environmental implications of nonanoic acid esters in atmospheric chemistry studies?

Nonanoic acid esters contribute to organic aerosol formation via interfacial adsorption. Basic experiments involve measuring surface pressure vs. concentration (e.g., using Langmuir troughs) at varying pH. At pH 2.1, protonated nonanoic acid shows higher surface activity, while deprotonated forms (pH 11.5) require ionic strength adjustments (e.g., 20 mM NaOH) to study conjugate base behavior .

Advanced Research Questions

Q. How do experimental pKa measurements for nonanoic acid at environmentally relevant concentrations address discrepancies in prior studies?

Traditional titration methods fail at sub-mM concentrations due to sensitivity limits. Advanced approaches use ¹H NMR to track chemical shift changes of the α-CH₂ group near the carboxyl group. For nonanoic acid, pKa determination at 0.1–0.5 mM reveals a bulk pKa of ~4.9, differing from higher-concentration studies (pKa ~4.7) due to activity coefficient variations .

Q. What computational models best describe the surface adsorption behavior of nonanoic acid and its conjugate base?

The van der Waals model effectively fits surface pressure data for protonated nonanoic acid, incorporating molecular area (A₀ ≈ 30 Ų/molecule) and interaction parameters. For deprotonated species, a modified Gibbs adsorption equation with electrostatic terms accounts for Na⁺ counterion effects at high pH. Fitting requires iterative optimization of adsorption constants (e.g., K_ads ≈ 1.5 × 10³ M⁻¹) .

Q. How can nonanoic acid derivatives be detected in cultural heritage materials, and what analytical challenges arise?

Pyrolysis-GC/MS (Py-GC/MS) identifies nonanoic acid esters in aged polymers or coatings (e.g., historical artifacts). Challenges include minimizing thermal degradation artifacts and distinguishing ester derivatives (e.g., dimethyl phthalate vs. nonanedioic acid esters) via unique fragmentation (e.g., m/z 185 for nonanoic acid methyl ester) .

Q. What role do nonanoic acid esters play in plant volatile organic compound (VOC) profiling, and how are they quantified in ecological studies?

In plant VOC analysis, nonanoic acid esters correlate with stress responses (e.g., herbivory). Solid-phase microextraction (SPME) coupled with GC-MS is used, but discriminant analysis (e.g., principal component analysis) is critical to resolve co-eluting compounds. Key markers include nonanal (m/z 70) and ester-specific ions (e.g., m/z 88 for methyl esters) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.